molecular formula C13H17BFN3O2 B13930585 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine

7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine

Cat. No.: B13930585
M. Wt: 277.10 g/mol
InChI Key: CUNPHPFTQDFZJW-UHFFFAOYSA-N
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Description

7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a boron-containing dioxaborolane group, and an indazole core. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid or boronate ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the boron-containing group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or labeling agent due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine involves its interaction with specific molecular targets. The fluorine atom and the boron-containing group can participate in various binding interactions, influencing the compound’s biological activity. For example, the compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1H-indazole: Lacks the dioxaborolane group, resulting in different chemical properties.

    7-Fluoro-1H-indazole: Similar core structure but without the boron-containing group.

    6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole: Similar boron-containing group but lacks the fluorine atom.

Uniqueness

The uniqueness of 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine lies in its combination of a fluorine atom and a boron-containing dioxaborolane group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17BFN3O2

Molecular Weight

277.10 g/mol

IUPAC Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

InChI

InChI=1S/C13H17BFN3O2/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-10(9(8)15)17-18-11(7)16/h5-6H,1-4H3,(H3,16,17,18)

InChI Key

CUNPHPFTQDFZJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C(=NN3)N)F

Origin of Product

United States

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